molecular formula C11H14ClN3O2 B12915911 4-Chloro-5-morpholino-2-(prop-1-en-1-yl)pyridazin-3(2H)-one

4-Chloro-5-morpholino-2-(prop-1-en-1-yl)pyridazin-3(2H)-one

Cat. No.: B12915911
M. Wt: 255.70 g/mol
InChI Key: KTMVYZXQEYGVFU-NSCUHMNNSA-N
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Description

4-Chloro-5-morpholino-2-(prop-1-en-1-yl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-morpholino-2-(prop-1-en-1-yl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Chlorination: Introduction of the chlorine atom at the 4-position can be done using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

    Morpholino Substitution: The morpholino group can be introduced via nucleophilic substitution reactions.

    Alkene Formation: The prop-1-en-1-yl group can be introduced through Wittig or Horner-Wadsworth-Emmons reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the alkene moiety.

    Reduction: Reduction reactions could target the pyridazinone ring or the alkene group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorine-substituted position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of various substituted pyridazinones.

Scientific Research Applications

4-Chloro-5-morpholino-2-(prop-1-en-1-yl)pyridazin-3(2H)-one may have applications in:

    Medicinal Chemistry: Potential as a pharmacophore for developing new drugs.

    Biological Research: Studying its effects on various biological pathways.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, pyridazinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-morpholino-2-(prop-1-en-1-yl)pyridazin-3(2H)-one: can be compared with other pyridazinone derivatives such as:

Uniqueness

The unique structural features, such as the specific substitution pattern and the presence of the morpholino group, may confer distinct biological activities and chemical reactivity compared to other pyridazinone derivatives.

Properties

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

4-chloro-5-morpholin-4-yl-2-[(E)-prop-1-enyl]pyridazin-3-one

InChI

InChI=1S/C11H14ClN3O2/c1-2-3-15-11(16)10(12)9(8-13-15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3/b3-2+

InChI Key

KTMVYZXQEYGVFU-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/N1C(=O)C(=C(C=N1)N2CCOCC2)Cl

Canonical SMILES

CC=CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl

Origin of Product

United States

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